1-(Piperidin-1-yl)butane-1,3-dione
Overview
Description
1-(Piperidin-1-yl)butane-1,3-dione is a compound with the molecular formula C9H15NO2 . The piperidine ring in this compound exhibits a chair conformation . The butane-dione subunit exhibits a conformation with the ketone C atom in an eclipsed position with respect to the amide carbonyl group .
Synthesis Analysis
The title compound is an intermediate in the synthesis of 2,2-dimethoxy-1-(pyridin-2-yl)ethanone and has been synthesized from piperidine and 2,2,6-trimethyl-4H-1,3-dioxin-4-one following a modified procedure .Molecular Structure Analysis
In the crystal structure of 1-(Piperidin-1-yl)butane-1,3-dione, a two-dimensional layered arrangement is formed by hydrogen bonds of the C-H⋯O type between the methyl group and the exocyclic methylene unit as donor sites and the amide carbonyl O atom as the acceptor of a bifurcated hydrogen bond . These layers are oriented parallel to the ab plane .Scientific Research Applications
Synthesis and Chemical Properties
- 1-(Piperidin-1-yl)butane-1,3-dione has been used in the synthesis of spiroheterocycles compounds, demonstrating high yields and simplicity in the procedure. This synthesis introduces useful groups like pyridyl and morpholinyl into the product structures (Gao et al., 2017).
- It plays a role in the generation of 6-aryl- and 5-aroylcomanic acids through a series of chemical reactions involving deformylative rearrangement and ring-opening/ring-closure sequences (Obydennov et al., 2014).
Tautomeric Preferences
- Density functional theory (DFT) studies on 1-(Piperidin-1-yl)butane-1,3-dione derivatives have provided insights into their tautomeric preferences in different environments. The strength of intramolecular hydrogen bonds and aromatic character of the molecules significantly influence these preferences (Dobosz et al., 2010).
Structural Analysis
- Crystal structure analysis of 1-(Piperidin-1-yl)butane-1,3-dione revealed a chair conformation for the piperidine ring, contributing to the understanding of its molecular structure (Schwierz et al., 2014).
Application in Organic Synthesis
- The compound is utilized in organic synthesis processes, such as the formation of various pyrimidine and isoindoline derivatives, indicating its versatility in synthetic chemistry (Merugu et al., 2010).
Future Directions
properties
IUPAC Name |
1-piperidin-1-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(11)7-9(12)10-5-3-2-4-6-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIHQCKYIOKFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289315 | |
Record name | 1-(piperidin-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-yl)butane-1,3-dione | |
CAS RN |
1128-87-6 | |
Record name | NSC60270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(piperidin-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1128-87-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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